molecular formula C8H13N3O2 B1456748 5-Tert-butyl-1,3-oxazole-4-carbohydrazide CAS No. 1426904-72-4

5-Tert-butyl-1,3-oxazole-4-carbohydrazide

Cat. No.: B1456748
CAS No.: 1426904-72-4
M. Wt: 183.21 g/mol
InChI Key: RJUORJRQFRIWHZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, affecting their activity and subsequently influencing metabolic processes . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and cause cell cycle arrest . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity, leading to a cascade of biochemical events that affect cellular function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Additionally, high doses of this compound can lead to toxicity, affecting organ function and overall health in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis . For example, this compound has been shown to inhibit hydrolase enzymes, leading to changes in the breakdown and synthesis of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, influencing its accumulation and activity . The distribution of this compound within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide typically involves the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,3-oxazole-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The carbohydrazide group allows for unique interactions with enzymes and receptors, making it a valuable compound for research and development .

Properties

IUPAC Name

5-tert-butyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUORJRQFRIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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